4-Methylthiophene-3-carbonyl chloride
Description
The exact mass of the compound 4-Methylthiophene-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylthiophene-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiophene-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMAEIKZZXWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261811-54-4 | |
| Record name | 4-methylthiophene-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylthiophene-3-carbonyl chloride chemical structure and properties
An In-depth Technical Guide to 4-Methylthiophene-3-carbonyl chloride
Abstract
4-Methylthiophene-3-carbonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. As an acyl chloride, its heightened reactivity makes it an exceptional precursor for creating a diverse range of molecular architectures. This guide provides an in-depth examination of its chemical structure, physicochemical properties, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this versatile reagent.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in medicinal chemistry.[1] Its structure is bioisosteric to the benzene ring, allowing it to mimic phenyl groups while introducing unique electronic properties and metabolic profiles.[2] This has led to the incorporation of thiophene derivatives in a wide array of FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1]
4-Methylthiophene-3-carbonyl chloride, specifically, serves as a highly reactive and versatile intermediate. The acyl chloride functional group is a potent acylating agent, enabling the straightforward formation of amides, esters, and ketones, which are fundamental linkages in drug molecules.[3] The methyl group at the 4-position and the carbonyl at the 3-position provide a specific substitution pattern that is crucial for directing further chemical modifications and for precise interaction with biological targets.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation.
Chemical Structure and Identifiers
-
Compound Name: 4-Methylthiophene-3-carbonyl chloride
-
Molecular Formula: C₆H₅ClOS[4]
-
Molecular Weight: 160.62 g/mol
-
CAS Number: 5380-07-4
-
InChI Key: SOEMAEIKZZXWBN-UHFFFAOYSA-N[4]
The structure consists of a thiophene ring substituted with a methyl group at position 4 and a carbonyl chloride group at position 3. The electron-donating methyl group and the electron-withdrawing carbonyl chloride group influence the reactivity of both the acyl chloride and the thiophene ring itself.
Physicochemical Data
The properties of acyl chlorides dictate their handling, storage, and reaction conditions. Below is a summary of the key data for 4-Methylthiophene-3-carbonyl chloride.
| Property | Value | Source |
| Physical State | Solid or Liquid | Varies by purity/temp. |
| Boiling Point | ~103-105 °C at 15 mmHg | Supplier Data |
| Density | ~1.31 g/cm³ | Supplier Data |
| Refractive Index | ~1.58 | |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | General Chemical Principles |
Note: Acyl chlorides are moisture-sensitive and will hydrolyze to the corresponding carboxylic acid upon contact with water.
Synthesis and Mechanistic Insight
The most common and industrially viable method for preparing 4-Methylthiophene-3-carbonyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthetic Workflow: Carboxylic Acid to Acyl Chloride
The conversion using thionyl chloride is particularly favored in laboratory and industrial settings.
Caption: General workflow for synthesizing 4-Methylthiophene-3-carbonyl chloride.
Causality in Experimental Design
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is often preferred over other reagents like oxalyl chloride.[5] The primary advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This simplifies the purification process immensely, as the byproducts are easily removed from the reaction mixture by distillation or under vacuum, driving the reaction to completion according to Le Châtelier's principle.
-
Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) or toluene is crucial. Protic solvents such as water or alcohols would react violently with both the thionyl chloride and the acyl chloride product.
-
Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent and reactive chlorinating agent for the carboxylic acid.
-
Temperature Control: The reaction is typically performed at reflux to ensure a reasonable reaction rate. However, the temperature must be controlled to prevent unwanted side reactions or decomposition.
Step-by-Step Laboratory Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolved HCl and SO₂ gas. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add 4-methylthiophene-3-carboxylic acid (1.0 eq) and an inert solvent (e.g., toluene, ~5-10 mL per gram of acid).
-
Reagent Addition: Add thionyl chloride (1.2-2.0 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added at this stage.
-
Reaction: Heat the mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).
-
The crude 4-Methylthiophene-3-carbonyl chloride residue can then be purified by fractional distillation under high vacuum to yield the pure product.
-
Self-Validation: The purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic C=O stretch for an acyl chloride in IR spectroscopy appears at a high frequency, typically around 1780-1815 cm⁻¹.
Key Reactions and Synthetic Utility
The high electrophilicity of the carbonyl carbon in 4-Methylthiophene-3-carbonyl chloride makes it an excellent substrate for nucleophilic acyl substitution reactions.
Caption: Key reactions of 4-Methylthiophene-3-carbonyl chloride with various nucleophiles.
-
Amide Formation: This is one of the most critical reactions in drug development. Reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, yields a stable amide.
-
Ester Formation: Reaction with an alcohol provides the corresponding ester. This reaction is also typically performed in the presence of a base.
-
Ketone Formation (Friedel-Crafts Acylation): The acyl chloride can acylate an aromatic ring (e.g., benzene or another heterocycle) in the presence of a Lewis acid catalyst like AlCl₃ to form a diaryl ketone.
-
Ketone Formation (Gilman Reagents): For more controlled ketone synthesis, lithium dialkylcuprates (Gilman reagents) are used.[7] These less reactive organometallics add once to the acyl chloride to produce a ketone without proceeding to form a tertiary alcohol.[7]
Safety, Handling, and Storage
Trustworthiness in protocol execution begins with safety. 4-Methylthiophene-3-carbonyl chloride is a reactive and corrosive chemical that requires careful handling.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[8]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Moisture Sensitive: Reacts with water, releasing corrosive HCl gas.
-
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.[9]
-
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Use only in a well-ventilated area, preferably a fume hood.
-
Keep away from water, alcohols, and bases.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Conclusion
4-Methylthiophene-3-carbonyl chloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its predictable reactivity, rooted in the principles of nucleophilic acyl substitution, combined with the favorable biological properties of the thiophene scaffold, ensures its continued importance. By understanding its synthesis, properties, and handling requirements as detailed in this guide, researchers can safely and effectively harness its synthetic potential to build the complex molecules that will define the next generation of therapeutics and advanced materials.
References
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PubChem. (n.d.). 4-methylthiophene-3-carbonyl chloride. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][4]
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Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link][1]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. Retrieved February 14, 2026, from [Link][3]
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Saadoun, H. Q., et al. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Retrieved February 14, 2026, from [Link][2]
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Venkatesh, P. (n.d.). Heterocyclic compounds - Thiophene. Slideshare. Retrieved February 14, 2026, from [Link][13]
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Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank. Retrieved February 14, 2026, from [Link][14]
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Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved February 14, 2026, from [Link][7]
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An In-depth Technical Guide to 5-((Ethoxycarbonyl)amino)-3-methylisothiazole-4-carboxylic acid (CAS Number: 21331-50-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties and extrapolated safety data for 5-((Ethoxycarbonyl)amino)-3-methylisothiazole-4-carboxylic acid. Due to the limited publicly available data for this specific compound, this guide incorporates information from closely related isothiazole analogues to provide a robust framework for safe handling, storage, and use in a research and development setting.
Section 1: Chemical Identity and Physical Properties
5-((Ethoxycarbonyl)amino)-3-methylisothiazole-4-carboxylic acid is a substituted isothiazole derivative. The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom. This core structure is found in a variety of biologically active compounds.
Table 1: Physical and Chemical Properties of 5-((Ethoxycarbonyl)amino)-3-methylisothiazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 21331-50-6 | - |
| Molecular Formula | C8H10N2O4S | - |
| Molecular Weight | 230.24 g/mol | - |
| Appearance | Data not available (likely a solid) | - |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Section 2: Safety and Hazard Information
A specific Safety Data Sheet (SDS) for CAS number 21331-50-6 is not publicly available. Therefore, the following safety information is extrapolated from data on structurally similar isothiazole compounds, which are known to present certain hazards. The primary analogue used for this assessment is Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9), which shares the same core isothiazole structure.
GHS Hazard Classification (Inferred)
Based on the hazard profile of related isothiazole derivatives, 5-((Ethoxycarbonyl)amino)-3-methylisothiazole-4-carboxylic acid should be handled as a potentially hazardous substance.[1] The following GHS classifications are likely applicable:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]
Some isothiazolinones are also known to be skin sensitizers, meaning they can cause an allergic skin reaction upon repeated contact.[3]
Table 2: GHS Hazard Statements for a Structurally Related Compound (Ethyl 5-amino-3-methylisothiazole-4-carboxylate, CAS 34859-65-9)
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 2820511[1]
Section 3: Handling, Storage, and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent safety protocols should be followed when handling 5-((Ethoxycarbonyl)amino)-3-methylisothiazole-4-carboxylic acid.
Workflow for Safe Handling
Caption: The core isothiazole structure's reactivity and bioavailability lead to potential health hazards.
Section 7: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.
References
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Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. Available at: [Link]
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AK Scientific, Inc. Safety Data Sheet: 5-Methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid. Available at: [Link]
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Diamond Diagnostics. (2016). Safety Data Sheet. Available at: [Link]
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Foreword: A Scientist's Perspective on Thiophene Acid Chlorides
An In-Depth Technical Guide to the Safe Handling of Thiophene Acid Chlorides
Thiophene acid chlorides are indispensable reagents in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Their utility as building blocks stems from the unique electronic properties of the thiophene ring and the high reactivity of the acyl chloride functional group, enabling the efficient construction of complex molecular architectures.[1][2] However, the very reactivity that makes these compounds valuable also renders them hazardous. As a Senior Application Scientist, I have observed that incidents involving these reagents often arise not from a lack of awareness of their danger, but from an underestimation of their specific reactivity profile. This guide is designed to bridge that gap, moving beyond a simple recitation of MSDS data to provide a framework for thinking critically about the safe handling of these powerful synthetic intermediates.
Section 1: Deconstructing the Hazard Profile
Thiophene acid chlorides belong to the larger class of acyl halides. Their primary hazards are rooted in their vigorous, exothermic reaction with nucleophiles, most notably water.[3] This reactivity profile dictates the majority of the handling precautions required.
Inherent Reactivity and Associated Hazards
Upon contact with water, including atmospheric moisture, thiophene acid chlorides hydrolyze rapidly to form the corresponding thiophene carboxylic acid and hydrogen chloride (HCl) gas.[4] This reaction is the source of multiple hazards:
-
Corrosivity: The generation of HCl gas makes these compounds severely corrosive to skin, eyes, and the respiratory tract.[4] Inhalation can cause severe irritation, chemical burns, and potentially fatal pulmonary edema.[3] Skin or eye contact will result in immediate and severe burns.
-
Exothermic Reaction: The reaction with water is strongly exothermic, which can lead to a rapid increase in temperature and pressure, especially in a closed system. This can cause container rupture or boil-over of the reaction mixture.[3]
-
Incompatibility: Beyond water, thiophene acid chlorides are incompatible with a wide range of common laboratory chemicals, including alcohols (forming esters), amines (forming amides), strong bases, and strong oxidizing agents.[3][4] Mixing with certain ethers in the presence of metal salts can be vigorously or even explosively reactive.[3]
Toxicological Summary
While the acute corrosive effects are the most immediate concern, it is also important to consider the toxicology of the thiophene moiety itself. Thiophene and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6] Prolonged or repeated exposure may cause damage to target organs such as the liver, kidneys, and nervous system.[7]
Quantitative Hazard Data
The following table summarizes key hazard information for representative thiophene acid chlorides. This data is synthesized from multiple Material Safety Data Sheets (MSDS) and should be used as a starting point for a comprehensive, substance-specific risk assessment.
| Compound Name | CAS Number | GHS Pictograms | Key Hazard Statements |
| Thiophene-2-carbonyl chloride | 5271-67-0 | H314: Causes severe skin burns and eye damage. | |
| Thiophene-2-acetyl chloride | 39098-97-0 | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage.[4] | |
| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. |
Section 2: The Hierarchy of Controls: A Risk-Based Approach
Before any laboratory work begins, a thorough risk assessment is mandatory. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: Can a different, less hazardous synthetic pathway achieve the same result? For example, could a carboxylic acid with a coupling agent be used instead of the more reactive acid chloride?
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For thiophene acid chlorides, the mandatory engineering control is a certified chemical fume hood to contain corrosive vapors.[8][9] For particularly sensitive operations, a glovebox with an inert atmosphere is recommended.[10]
-
Administrative Controls: These are procedural controls, including Standard Operating Procedures (SOPs), mandatory training on the specific hazards, and designating specific areas of the lab for this type of chemistry.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical.
Section 3: Standard Operating Protocol for Thiophene Acid Chlorides
This section provides a detailed, self-validating protocol. The causality behind each step is explained to ensure a deep understanding of the required precautions.
Personal Protective Equipment (PPE)
The required PPE is non-negotiable and must be worn at all times when handling the primary container or conducting reactions.[11][12]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[13] A full-face shield must be worn over the goggles when transferring the reagent or during the initial stages of a reaction where splashing is possible.[11][14]
-
Hand Protection: Double-gloving is recommended. The inner glove should be a thin nitrile glove for dexterity. The outer glove must be a robust, chemical-resistant glove. Butyl rubber or a laminate glove (e.g., SilverShield) is often recommended for acyl chlorides. Always check the manufacturer's glove compatibility chart for the specific chemical being used.[5][14]
-
Body Protection: A flame-resistant lab coat is required. An additional chemical-resistant apron should be worn over the lab coat.[5][12] Ensure clothing is made of natural fibers like cotton; synthetic fibers can melt and adhere to the skin during a chemical splash.
-
Respiratory Protection: Work must be performed in a fume hood.[8] If there is a potential for exposure above permissible limits (e.g., during a large spill), a respirator with an acid gas cartridge is necessary.[13]
Storage and Handling
Proper storage is critical to maintaining the integrity of the reagent and preventing accidents.
-
Storage Environment: Store in a dedicated, ventilated corrosives cabinet, away from incompatible materials, especially water and alcohols.[10] The storage area should be cool, dry, and protected from direct sunlight.[15]
-
Inert Atmosphere: Thiophene acid chlorides are moisture-sensitive. They should be stored under an inert atmosphere (e.g., nitrogen or argon). The bottle cap should be sealed with paraffin film or electrical tape to provide an additional barrier against atmospheric moisture.[10]
-
Transport: When moving the reagent, always place the primary container within a secondary, shatter-proof container.
Experimental Workflow: A Step-by-Step Guide
The following workflow illustrates the critical steps for safely using a thiophene acid chloride in a typical acylation reaction.
Caption: A typical experimental workflow for using thiophene acid chlorides.
-
Preparation: Before retrieving the reagent, ensure all glassware is scrupulously dried (e.g., oven or flame-dried) and assembled under a positive pressure of inert gas. Ensure the fume hood sash is at the appropriate height.
-
Reagent Transfer: Use a dry, inert gas-flushed syringe or cannula for transfers. Never pour the reagent in open air. The goal is to prevent any contact with atmospheric moisture.
-
Reaction Addition: Add the thiophene acid chloride to the reaction mixture slowly and in a controlled, dropwise manner.[8] Many acylation reactions are exothermic, and slow addition allows for proper heat dissipation. An ice bath should be on standby.
-
Quenching Protocol: This is a critical and often hazardous step. The unreacted acyl chloride must be safely neutralized.
-
NEVER add water or alcohol directly to the concentrated reaction mixture. This will cause a violent, exothermic reaction.[8]
-
The correct procedure is to add the reaction mixture slowly to a separate, stirred quenching solution (e.g., a beaker of ice water, dilute sodium bicarbonate, or an alcohol).[8] This ensures the quenching agent is always in vast excess, which helps to control the exotherm.
-
-
Waste Disposal: All waste containing thiophene acid chlorides or their byproducts must be treated as hazardous waste. Neutralize any residual reactive material before consolidating it into a designated, properly labeled hazardous waste container.[16]
Section 4: Emergency Procedures
Preparedness is paramount. All personnel working with these chemicals must know the location and operation of safety showers and eyewash stations.[9]
Personnel Exposure
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[13][17] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.
Spill Management
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material like sand, dry earth, or a commercial sorbent to cover the spill.[7][19] Do NOT use combustible materials like paper towels or cellulose-based absorbents.[3]
-
Once absorbed, carefully scoop the material into a container, and neutralize it by slowly adding a weak base like sodium bicarbonate.
-
Place the neutralized material in a labeled hazardous waste container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Call emergency personnel (e.g., Campus Safety, EHS).
-
Isolate the area and prevent entry.[19]
-
References
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2-Thiopheneacetyl chloride | C6H5ClOS. (n.d.). PubChem. Retrieved from [Link]
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Hazard Summary: Thiophene. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Material Safety Data Sheet: Thiophene. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
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Safety Data Sheet: Thiophene-2-carbonyl chloride. (2024). Acros Organics. Retrieved from [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. Retrieved from [Link]
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What personal protective equipment should be worn when working with M - Toluic Acid Chloride? (2025). Evergreensino Chemical Co.,Ltd. Retrieved from [Link]
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Acid Resistant PPE: Safety for Chemical Workers. (2026). Accio. Retrieved from [Link]
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A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures. (2022). ACS Chemical Health & Safety. Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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A New Process To Prepare Thiophene-2-Carbonyl Chloride... (2024). ACS Omega. Retrieved from [Link]
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Acetyl Chloride Storage. (2023). Reddit. Retrieved from [Link]
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Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
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Spills. (n.d.). Smith College Research and Instruction Safety. Retrieved from [Link]
- Acylation of thiophene. (1949). Google Patents.
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Chemical Waste Name or Mixtures. (n.d.). University of Rochester. Retrieved from [Link]
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boiling point and melting point of 4-Methylthiophene-3-carbonyl chloride
Physicochemical Profiling, Synthesis, and Handling of a Key Heterocyclic Intermediate
PART 1: EXECUTIVE TECHNICAL SUMMARY
Compound Identity:
-
Systematic Name: 4-Methylthiophene-3-carbonyl chloride[1][2][3][4]
-
Molecular Formula: C₆H₅ClOS[5]
-
Precursor: 4-Methylthiophene-3-carboxylic acid (CAS: 78071-30-4)
Status of Physical Data: Unlike common commodity chemicals, 4-Methylthiophene-3-carbonyl chloride lacks widely published, experimentally verified boiling point (BP) and melting point (MP) constants in open literature. In drug development contexts, this compound is typically generated in situ or used immediately after isolation due to the hydrolytic instability characteristic of thiophene-3-carbonyl chlorides.
Core Insight: Researchers must rely on comparative structural analysis and precursor properties to estimate handling parameters. The corresponding carboxylic acid is a solid (MP 136–138 °C). Based on structural analogs (e.g., 3-methylthiophene-2-carbonyl chloride, BP 216–220 °C), the target chloride is predicted to be a low-melting solid or high-boiling liquid that requires vacuum distillation for purification.
PART 2: PHYSICOCHEMICAL PROFILE & DATA SYNTHESIS
Comparative Property Table
The following data synthesizes known precursor properties with high-confidence predicted values for the target chloride.
| Property | Target: 4-Methylthiophene-3-carbonyl chloride | Precursor: 4-Methylthiophene-3-carboxylic acid | Analog: Thiophene-3-carbonyl chloride |
| CAS No. | 1261811-54-4 | 78071-30-4 | 41507-35-1 |
| Physical State | Low-melting solid or Liquid (Predicted) | Solid (Crystalline) | Solid (Low melting) |
| Melting Point | Predicted: 35–55 °C | 136–138 °C [1] | 53–54 °C [2] |
| Boiling Point | Predicted: 210–220 °C (atm) | N/A (Decarboxylates/Sublimes) | 204 °C (atm) |
| Solubility | Reacts violently with water; Soluble in DCM, THF, Toluene | Soluble in alcohols, weak bases | Reacts with water |
Structural Nuance: The "Ring Flip" Disorder
X-ray crystallographic studies of the 3-carbonyl thiophene family reveal a phenomenon known as "Ring Flip Disorder." Due to the similar scattering factors of sulfur and the C=C moiety, the thiophene ring often displays orientational disorder (180° rotation about the C3-C(CO) bond) in the crystal lattice [2].[6]
-
Impact on MP: This disorder can lead to melting point depression or broad melting ranges in isolated samples, often mistaken for impurity.
-
Implication: Differential Scanning Calorimetry (DSC) is preferred over visual capillary methods for accurate MP determination of this class.
PART 3: SYNTHESIS & EXPERIMENTAL PROTOCOLS
Synthesis Workflow (Acid to Acid Chloride)
Since the commercial availability of the chloride is often limited to "make-to-order," the standard laboratory protocol involves chlorination of the carboxylic acid.
Reagents:
-
4-Methylthiophene-3-carboxylic acid (1.0 eq)[7]
-
Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
-
Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)
Diagram 1: Synthesis & Purification Pathway
Caption: Synthesis of 4-Methylthiophene-3-carbonyl chloride via nucleophilic acyl substitution.
Detailed Protocol: Preparation & Characterization
Step 1: Reaction Setup
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), suspend 4-Methylthiophene-3-carboxylic acid (10 mmol) in anhydrous toluene (20 mL).
-
Add Thionyl Chloride (50 mmol) dropwise. Note: Gas evolution (HCl, SO₂) will occur.
-
Heat the mixture to reflux (bath temp ~85 °C) for 3 hours. The solution should become clear as the acid is consumed.
Step 2: Isolation (Critical for BP Determination)
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂. Caution: Trap acidic vapors.
-
Purification: Perform a bulb-to-bulb distillation (Kugelrohr) or vacuum distillation.
-
Expected Observation: The product will distill as a clear/pale yellow oil or low-melting solid.
-
Record BP: Note the vapor temperature and vacuum pressure (e.g., predicted ~90–100 °C at 10 mmHg).
-
Step 3: Melting Point Determination (Self-Validating SOP) Because the compound is moisture-sensitive (hydrolyzes back to the solid acid, MP 137°C), standard open-capillary MP measurement will yield false highs (measuring the decomposition product).
Protocol:
-
Seal: Load the sample into a glass capillary inside a glovebox or under a blanket of Argon. Flame-seal the capillary immediately.
-
Heat: Use a melting point apparatus with a ramp rate of 1 °C/min starting from 30 °C.
-
Validate: If the sample melts >100 °C, it has hydrolyzed. A pure sample should melt significantly lower (predicted <60 °C).
PART 4: HANDLING & SAFETY (E-E-A-T)
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Lachrymator: Potent tear-inducing agent.
-
Moisture Sensitive: Reacts violently with water to release HCl gas.
Diagram 2: Safe Handling Workflow
Caption: Mandatory safety workflow for handling moisture-sensitive acid chlorides.
PART 5: REFERENCES
-
Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride.[1][2][3][4][5] Molbank , 2021(3), M1254.[8] [Link]
-
PubChem. (2024).[9] Compound Summary: 4-Methylthiophene-3-carboxylic acid (CID 12993673).[7][10] National Library of Medicine. [Link]
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- 3. 1261811-54-4|4-Methylthiophene-3-carbonyl chloride|BLD Pharm [bldpharm.com]
- 4. 1261811-54-4|4-methylthiophene-3-carbonyl chloride|4-methylthiophene-3-carbonyl chloride|-范德生物科技公司 [bio-fount.com]
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- 10. PubChemLite - 4-methylthiophene-3-carboxylic acid (C6H6O2S) [pubchemlite.lcsb.uni.lu]
stability of 4-Methylthiophene-3-carbonyl chloride under ambient conditions
An In-Depth Technical Guide to the Stability of 4-Methylthiophene-3-carbonyl chloride Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-3-carbonyl chloride is a vital heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of a wide array of pharmacologically active compounds and functional materials makes a thorough understanding of its chemical stability paramount.[1][2] Professionals in drug discovery and development frequently utilize such reactive intermediates, where compound integrity is a prerequisite for reproducible and reliable synthetic outcomes.[3][4] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the , focusing on the underlying chemical principles, degradation pathways, and best practices for handling and stability assessment.
Core Chemical Properties and Inherent Instability
4-Methylthiophene-3-carbonyl chloride's structure, featuring a thiophene ring substituted with a methyl group and a highly reactive acyl chloride functional group, dictates its chemical behavior.[5] The thiophene ring itself is an aromatic heterocycle, rendering it relatively stable.[6][7] However, the acyl chloride moiety is the primary determinant of the compound's instability under ambient conditions.
Acyl chlorides are a class of organic compounds characterized by their high electrophilicity at the carbonyl carbon. This makes them exceptionally susceptible to nucleophilic attack, particularly by ubiquitous nucleophiles such as water present in the atmosphere.[8][9]
The Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation for 4-Methylthiophene-3-carbonyl chloride under ambient conditions is hydrolysis. Exposure to atmospheric moisture initiates a rapid nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate to yield 4-methylthiophene-3-carboxylic acid and hydrochloric acid (HCl).[8][10] The generated HCl can further catalyze the hydrolysis of remaining acyl chloride, creating a self-propagating degradation loop.
Caption: Hydrolysis of 4-Methylthiophene-3-carbonyl chloride.
This reaction is generally rapid and exothermic. The evolution of HCl gas upon exposure to air is a common observation for reactive acyl chlorides.[8][11]
Best Practices for Handling and Storage
Given its moisture sensitivity, stringent handling and storage protocols are essential to maintain the purity and reactivity of 4-Methylthiophene-3-carbonyl chloride.[12]
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen.[12] |
| Temperature | Store in a refrigerator (2-8°C). | To reduce the rate of any potential degradation reactions. |
| Container | Use a tightly sealed, robust container. Consider secondary containment with a desiccant. | To provide a physical barrier against moisture ingress.[11] |
| Location | A cool, dry, and well-ventilated area away from incompatible materials. | To ensure a stable external environment and prevent accidental reactions. |
Handling Procedures
All manipulations of 4-Methylthiophene-3-carbonyl chloride should be performed in a controlled environment to minimize exposure to ambient air.
Caption: Recommended workflow for handling 4-Methylthiophene-3-carbonyl chloride.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 4-Methylthiophene-3-carbonyl chloride, a well-designed experimental protocol is necessary. This typically involves exposing the compound to controlled ambient conditions and monitoring its purity over time.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of 4-Methylthiophene-3-carbonyl chloride and identify the presence of its primary hydrolytic degradant, 4-methylthiophene-3-carboxylic acid (after derivatization).
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 10 mg of 4-Methylthiophene-3-carbonyl chloride into a vial.
-
Add 1 mL of anhydrous dichloromethane and cap immediately.
-
For the analysis of the carboxylic acid degradant, a derivatization step is required. In a separate vial, take an aliquot of the sample solution and add a suitable derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to convert the carboxylic acid to a more volatile ester or silyl ester.
-
-
GC System and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).[13]
-
Column: A mid-polarity capillary column (e.g., DB-624 or equivalent).[13]
-
Carrier Gas: Nitrogen or Helium.
-
Injector: Split/splitless injector, with the injector port at a temperature that ensures volatilization without degradation (e.g., 250°C).
-
Oven Program: A temperature gradient program should be developed to ensure the separation of the parent compound from the derivatized degradant and any other impurities. An example program could be:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
-
Data Analysis:
-
The purity is calculated based on the peak area percentage of the 4-Methylthiophene-3-carbonyl chloride peak relative to the total peak area.
-
The presence and quantity of the derivatized 4-methylthiophene-3-carboxylic acid can be determined by comparing the chromatogram to a standard of the derivatized acid.
-
Protocol 2: Moisture Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in a sample of 4-Methylthiophene-3-carbonyl chloride, which can be an indicator of exposure to ambient conditions and potential for hydrolysis.
Methodology:
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Ensure the titration cell is thoroughly dried and purged with a dry, inert gas.[10]
-
-
Sample Handling:
-
All sample manipulations must be performed in a glovebox or under a stream of dry nitrogen.[10]
-
Accurately weigh the sample in a gas-tight syringe or a sealed container suitable for introduction into the titrator.
-
-
Titration:
-
Inject the sample directly into the Karl Fischer titration cell.
-
The instrument will automatically titrate the water present and provide a result in ppm or percentage.
-
-
Interpretation:
-
A low moisture content is indicative of proper handling and storage. An increase in moisture content over time suggests a breach in the storage container or improper handling.
-
Conclusion
The is fundamentally limited by the high reactivity of its acyl chloride functional group towards atmospheric moisture. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid and HCl. For researchers, scientists, and drug development professionals, maintaining the integrity of this valuable reagent is contingent upon a disciplined approach to its handling and storage. By adhering to the principles and protocols outlined in this guide, the risks of degradation can be effectively mitigated, ensuring the reliability and success of synthetic endeavors.
References
- THIOPHENE AND ITS DERIVATIVES - A comprehensive overview of thiophene chemistry, including its aromaticity and reactivity, which provides a foundational understanding of the thiophene ring system. (Source: Google Search)
-
Thiophene - Wikipedia - General information on the properties, structure, and reactivity of thiophene, highlighting its aromatic character and susceptibility of its derivatives to certain reactions. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline - Discusses the synthesis, various reactions, and significant medicinal applications of thiophene derivatives, underscoring their importance in pharmacology. [Link]
-
Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity - ResearchGate - A review detailing the diverse applications of thiophene derivatives in various fields, including their use as intermediates in organic synthesis and their biological activities. [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC - An article describing the higher aromaticity of thiophenes compared to furans, which influences their reactivity in dearomative transformations. [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed - A study on the biodegradation of thiophene derivatives, including thiophene-2-carbonyl chloride, by a marine bacterium. [Link]
-
Hazardous Substance Fact Sheet - Acetyl Chloride - A safety document detailing the violent reaction of acetyl chloride with water, releasing heat and corrosive gases, a characteristic shared by other acyl chlorides. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetyl chloride - Provides detailed guidelines for the safe storage and handling of acetyl chloride, emphasizing the need for a cool, dry, well-ventilated area and tightly closed containers. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific - A safety data sheet that identifies a thiophene-based compound as moisture sensitive and lists exposure to moist air or water as a condition to avoid. (Source: Google Search)
- SAFETY DATA SHEET - MilliporeSigma - A safety data sheet for a related compound indicating moisture sensitivity and the need for tightly closed containers in a well-ventil
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG - A safety data sheet for acetyl chloride that emphasizes the need for a well-ventilated place, protection from sunlight, and keeping the container tightly closed. [Link]
-
Thiophene-2-Carboxylate (an/aerobic) Pathway Map - Eawag-BBD - Describes the microbial degradation pathway of thiophene-2-carboxylate, a related compound. [Link]
-
Material Safety Data Sheet - Cole-Parmer - A safety data sheet for a substituted thiophene-3-carbonyl chloride, indicating it causes burns and requires protective equipment during handling. [Link]
-
Safety data sheet - CPAChem - A safety data sheet for 3-methylthiophene providing hazard identification and first aid measures. [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed - Research on the microbial degradation of substituted thiophenes by bacteria. [Link]
-
Acetyl Chloride Storage : r/chemistry - Reddit - A discussion forum providing anecdotal but practical advice on storing acetyl chloride, emphasizing its moisture sensitivity and recommending storage in a ventilated corrosives cabinet with secondary containment. [Link]
-
Thiophene-3-carbonyl Chloride - MDPI - A publication detailing the X-ray structure of thiophene-3-carbonyl chloride and discussing the "ring flip disorder" phenomenon in thiophene-3-carbonyl derivatives. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation - A study on the degradation of thiophene using ionizing radiation, identifying degradation intermediates. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - IRIS UniGe - Research on the enzymatic hydrolysis of thiophene-based polyesters, providing insights into the degradation of thiophene-containing structures. [Link]
-
4-methylthiophene-3-carbonyl chloride (C6H5ClOS) - PubChem - Provides basic chemical information for 4-methylthiophene-3-carbonyl chloride, including its molecular formula and structure. [Link]
-
(PDF) Thiophene-3-carbonyl Chloride - ResearchGate - A research paper providing the X-ray structure of thiophene-3-carbonyl chloride and discussing its physical properties. [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications - Describes a synthesis route for a related thiophene carbonyl chloride, highlighting industrial-scale considerations. [Link]
-
Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds - PMC - A study on the reactivity of the thiophene ring at the 2-position in the presence of an amide at the 3-position. [Link]
-
Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage - PMC - Research on the reactivity of the C-COCl bond in various acid chlorides, demonstrating the functional group's utility in synthesis. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed - A review on the importance of chlorinated compounds in medicinal chemistry and drug discovery. [Link]
-
Advances in Carbonyl Chemistry for Medical Application - Patsnap Eureka - An overview of the role of carbonyl chemistry in drug discovery and development, emphasizing the importance of carbonyl-containing intermediates. [Link]
-
Sample Collection and Analysis of Carbonyls - Dicsa - A guide on the analytical techniques for sampling and analyzing carbonyl compounds, relevant for degradation studies. [Link]
-
4-Methoxythiophene-3-carbonyl chloride - Amerigo Scientific - A commercial listing for a related thiophene carbonyl chloride. [Link]
-
Certificate of analysis - Thermo Fisher Scientific - An example of a certificate of analysis, which would typically confirm the identity of a compound like 4-Methylthiophene-3-carbonyl chloride via methods such as 1H NMR. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org - A paper detailing the development and validation of a gas chromatography method for purity assessment in the pharmaceutical industry, providing a model for the protocol described. [Link]
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Methodological & Application
preparation of thiophene-based pharmaceutical intermediates
An Application Note and Protocol Guide to the Synthesis of Thiophene-Based Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
Thiophene and its derivatives are fundamental heterocyclic scaffolds in modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . We delve into the core synthetic strategies, offering detailed, field-proven protocols and explaining the underlying chemical principles that govern these transformations. This guide is structured to provide not only step-by-step instructions but also the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Ubiquity of Thiophene in Pharmaceuticals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug design. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into numerous blockbuster drugs. Notable examples include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. The synthesis of functionalized thiophenes, therefore, remains a critical task in the discovery and development of new chemical entities.
This guide will focus on three robust and widely employed methods for the synthesis of thiophene intermediates: the Gewald reaction, the Paal-Knorr synthesis, and palladium-catalyzed cross-coupling reactions for further functionalization.
The Gewald Reaction: A Versatile Route to 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward and atom-economical route to highly substituted 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base. These 2-aminothiophene products are invaluable building blocks for a variety of pharmaceutical targets.
Mechanism and Rationale:
The reaction proceeds through a Knoevenagel condensation of the active methylene compound (α-cyano ester) with the carbonyl compound, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base is critical; morpholine or triethylamine are commonly used to catalyze the initial condensation without promoting unwanted side reactions.
Experimental Workflow: Gewald Reaction
Troubleshooting & Optimization
preventing hydrolysis of 4-Methylthiophene-3-carbonyl chloride during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the Technical Support Center for 4-Methylthiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful storage and handling of this reactive reagent. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your starting materials for reproducible and successful experimental outcomes. This document will provide you with the necessary information to prevent the hydrolysis of 4-Methylthiophene-3-carbonyl chloride, ensuring its stability and efficacy in your research.
The Challenge: Hydrolysis of 4-Methylthiophene-3-carbonyl chloride
4-Methylthiophene-3-carbonyl chloride is a valuable building block in organic synthesis. However, like all acyl chlorides, it is highly susceptible to hydrolysis.[1][2][3] Exposure to even trace amounts of moisture in the atmosphere can lead to its degradation into the corresponding carboxylic acid, 4-methylthiophene-3-carboxylic acid, and corrosive hydrogen chloride (HCl) gas.[3][4] This degradation not only reduces the purity and effective concentration of the reagent but can also introduce impurities that complicate subsequent reactions and purification steps.
This guide provides a comprehensive overview of the best practices for storing and handling 4-Methylthiophene-3-carbonyl chloride to mitigate the risk of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Methylthiophene-3-carbonyl chloride so sensitive to moisture?
A1: The high reactivity of 4-Methylthiophene-3-carbonyl chloride towards water is due to the electrophilic nature of the carbonyl carbon. The electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by water.[3] This reaction is typically rapid and exothermic.[3]
Q2: What are the visible signs of hydrolysis?
A2: If 4-Methylthiophene-3-carbonyl chloride is exposed to moist air, you may observe it fuming.[3] This is due to the reaction with atmospheric water, which liberates hydrogen chloride (HCl) gas that then appears as steamy fumes.[3] Over time, the liquid may become cloudy or develop solid precipitates of the corresponding carboxylic acid, especially if the reagent is stored in a non-polar solvent where the carboxylic acid has low solubility.
Q3: Can I still use a bottle of 4-Methylthiophene-3-carbonyl chloride that has started to fume?
A3: It is strongly discouraged. Fuming is a clear indication that hydrolysis is occurring. Using a partially hydrolyzed reagent will introduce impurities into your reaction, lower the effective concentration of the acyl chloride, and negatively impact your reaction stoichiometry and yield.[3] For critical applications, it is always best to use a fresh, unopened bottle or a properly stored sample that shows no signs of degradation.
Q4: What is the immediate first aid response in case of accidental contact?
A4: 4-Methylthiophene-3-carbonyl chloride is corrosive and causes severe skin burns and eye damage.[5] In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[6] In either case, seek immediate medical attention.[6] Always consult the Safety Data Sheet (SDS) for complete safety information.[5][6][7]
Troubleshooting Guide: Common Storage Issues
| Observation | Potential Cause | Recommended Action |
| Fuming upon opening the bottle | Exposure to atmospheric moisture. | Immediately close the bottle and purge the headspace with a dry, inert gas (e.g., nitrogen or argon).[8][9] Store in a desiccator. For future use, consider aliquoting into smaller, single-use vials under an inert atmosphere. |
| Cloudiness or solid precipitate in the liquid | Significant hydrolysis has occurred, forming the less soluble 4-methylthiophene-3-carboxylic acid. | The reagent is likely too compromised for most applications. It is recommended to dispose of the material according to your institution's hazardous waste guidelines. |
| Pressure buildup in the bottle | Hydrolysis has generated HCl gas. | Handle with extreme caution in a well-ventilated fume hood. Slowly and carefully vent the cap to release the pressure. The reagent is degraded and should be disposed of. |
| Discoloration (e.g., darkening) | Potential degradation due to various factors, including slow hydrolysis or exposure to light or air over time. | While minor color changes may not always indicate significant decomposition, it is a sign of potential impurity. If possible, test a small amount to confirm its reactivity before committing to a large-scale reaction. For best results, use a fresh, colorless sample. |
Experimental Protocols for Optimal Storage
To ensure the long-term stability of 4-Methylthiophene-3-carbonyl chloride, a multi-layered approach to prevent moisture exposure is essential.
Protocol 1: Receiving and Initial Storage
-
Inspect upon arrival: Check that the bottle cap and seal are intact. Any signs of damage could indicate a breach and potential moisture exposure.
-
Seal Reinforcement: For bottles with screw caps, consider wrapping the cap-bottle interface with Parafilm® or electrical tape to create an additional physical barrier against moisture ingress.[10]
-
Primary Storage Environment: Store the tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, bases, and strong oxidizing agents.[1] A recommended storage temperature is 2-8°C.
-
Secondary Containment: Place the primary container inside a larger, airtight secondary container (e.g., a desiccator cabinet or a sealed plastic box) containing a desiccant.[10][11]
Protocol 2: Use of Desiccants
Desiccants are crucial for creating a moisture-free microenvironment for your reagent.[11][12][13]
-
Choice of Desiccant: Silica gel is a common and effective choice.[11][13] Indicating silica gel, which changes color when saturated with moisture, provides a visual cue for when the desiccant needs to be replaced or regenerated.[12][14]
-
Application: Place a sufficient amount of desiccant in the bottom of your secondary storage container. Ensure the desiccant does not come into direct contact with the reagent bottle.
-
Maintenance: Regularly check the indicating desiccant. If the color has changed, replace or regenerate the desiccant by heating it in an oven according to the manufacturer's instructions.[11]
Protocol 3: Inert Gas Blanketing
For the highest level of protection, especially for long-term storage or after the bottle has been opened, an inert gas blanket should be used.[8][15][16]
-
Inert Gas Selection: Nitrogen and argon are the most commonly used inert gases for this purpose due to their non-reactivity and ability to displace oxygen and moisture.[8][15][16][17]
-
Procedure for Blanketing:
-
Work in a well-ventilated fume hood.
-
Briefly open the bottle of 4-Methylthiophene-3-carbonyl chloride.
-
Insert a long needle or pipette connected to a source of dry nitrogen or argon gas.
-
Direct a gentle stream of the inert gas into the headspace of the bottle for 15-30 seconds to displace the air.
-
Quickly remove the needle and immediately seal the bottle tightly.
-
Wrap the cap with Parafilm® for an extra seal.
-
-
Frequency: This process should be repeated each time the bottle is opened.
Visualizing the Hydrolysis and Prevention Strategy
The following diagram illustrates the hydrolysis reaction of 4-Methylthiophene-3-carbonyl chloride and the key preventative measures.
Caption: Hydrolysis of 4-Methylthiophene-3-carbonyl chloride and preventative measures.
By implementing these storage and handling protocols, you can significantly extend the shelf-life of your 4-Methylthiophene-3-carbonyl chloride and ensure the integrity of your experimental results.
References
-
Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?. [Link]
-
Photrio.com Photography Forums. Inert gases for E6 chemical storage. [Link]
-
Arbeiterkammer. Inert Gas Systems: What You Need To Know. [Link]
-
Air Products. The Importance of Inerting. [Link]
-
Sciencemadness.org. How do you store chemicals in inert gas?. [Link]
-
SATHEE CUET - IIT Kanpur. Chemistry Acid Chloride. [Link]
-
SorbentSystems.com. Moisture Sensitive Product Storage System. [Link]
-
Sciencemadness.org. Acyl chlorides stability. [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
LibreTexts Chemistry. 21.4: Chemistry of Acid Halides. [Link]
-
Wikipedia. Inert gas. [Link]
-
Addichem. Three types of hydrolysis and ways to prevent hydrolysis. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
Reddit. Acetyl Chloride Storage : r/chemistry. [Link]
-
YouTube. Hydrolysis of an acid chloride. [Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-4-methoxythiophene-3-carbonyl chloride. [Link]
-
AGM Container Controls. Selecting Desiccant Guide. [Link]
-
MDPI. Thiophene-3-carbonyl Chloride. [Link]
-
GHC. Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Link]
-
MDPI. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]
-
ResearchGate. (PDF) Thiophene-3-carbonyl Chloride. [Link]
-
Organic Syntheses. 3-methylthiophene. [Link]
-
PrepChem.com. Synthesis of 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ACS Organic & Inorganic Au. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. [Link]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. The Importance of Inerting [airproducts.ie]
- 9. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 16. Inert gas - Wikipedia [en.wikipedia.org]
- 17. Inert gases for E6 chemical storage | Photrio.com Photography Forums [photrio.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Methylthiophene-3-carbonyl chloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common and often frustrating issue of low reactivity encountered with 4-Methylthiophene-3-carbonyl chloride during acylation reactions. Our goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve challenges in your synthetic work.
Introduction: Understanding the Reactivity Profile
4-Methylthiophene-3-carbonyl chloride is a valuable heterocyclic building block. However, its reactivity can be deceptively complex. The juxtaposition of the electron-rich thiophene ring, the activating methyl group, and the sterically demanding position of the carbonyl chloride create a unique electronic and steric environment. Low conversion rates in acylation reactions are frequently a result of a combination of these intrinsic molecular properties and suboptimal reaction conditions. This guide will walk you through a logical troubleshooting process to enhance your reaction yields and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My acylation reaction with 4-Methylthiophene-3-carbonyl chloride is showing low to no conversion. What are the most common initial factors to check?
A1: Before delving into more complex possibilities, it's crucial to rule out common experimental pitfalls. Acyl chlorides are notoriously sensitive to atmospheric moisture.[1]
-
Moisture Contamination: Ensure all glassware was rigorously dried (oven or flame-dried) and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and liquid reagents should be handled with dry syringes. Hydrolysis of the acyl chloride to the unreactive carboxylic acid is a primary suspect for reaction failure.
-
Reagent Quality: Verify the purity and integrity of your 4-Methylthiophene-3-carbonyl chloride. Over time, improper storage can lead to degradation. If the reagent is old or has been exposed to air, its quality may be compromised.
-
Reaction Temperature: While many acylations proceed at room temperature, a low reaction temperature can significantly slow down the rate, especially with sterically hindered substrates.[2] If you are running your reaction at 0°C or room temperature, a modest increase in temperature (e.g., to 40-50°C) could be beneficial. However, be cautious of excessive heat, which can promote side reactions and decomposition.[2]
-
Monitoring the Reaction: Acyl chlorides can be hydrolyzed by the silica on TLC plates, potentially giving a false impression of a completed reaction.[1] Consider quenching a small aliquot of the reaction mixture with a nucleophile like methanol and then running the TLC to check for the formation of the methyl ester, which is more stable.
Q2: I've confirmed my setup is anhydrous and my reagents are pure, but the reactivity is still poor. Could steric hindrance be the issue?
A2: Yes, steric hindrance is a significant factor with this particular reagent. The methyl group at the 4-position is adjacent to the carbonyl group, creating a crowded environment around the electrophilic carbon.[3][4] This bulk can impede the approach of the nucleophile, especially if the nucleophile itself is large.[5][6][7]
Troubleshooting Steric Hindrance:
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions often require more energy and time to reach completion. Consider extending the reaction time significantly (e.g., from a few hours to 24 hours) and, as mentioned, cautiously increasing the temperature.
-
Employ a Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (1-MI) are highly effective in accelerating acylation reactions, particularly with sterically hindered substrates.[5][6][8] These catalysts work by forming a highly reactive N-acylpyridinium or N-acylimidazolium intermediate, which is a more potent acylating agent.
| Catalyst | Typical Loading | Notes |
| DMAP | 1-10 mol% | Highly effective but also toxic. |
| 1-MI | 10-20 mol% | A less toxic and often equally effective alternative to DMAP.[5][6] |
-
Optimize Your Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct.[9] Ensure at least a stoichiometric amount of the base is used. In some cases, using a slight excess (1.1-1.5 equivalents) can be beneficial.
Q3: Could the electronic properties of the thiophene ring be contributing to the low reactivity?
A3: The electronic nature of the thiophene ring does play a role. Thiophene is an electron-rich aromatic system, which can donate electron density to the carbonyl group. This donation can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to, for example, benzoyl chloride.
Strategies to Overcome Electronic Effects:
-
Lewis Acid Catalysis: In some cases, a mild Lewis acid can be used to activate the acyl chloride. However, this must be approached with caution as strong Lewis acids like AlCl₃ can cause polymerization and decomposition of the thiophene ring.[10] Milder Lewis acids such as ZnCl₂ or Sc(OTf)₃ could be explored in catalytic amounts.[8]
-
Solvent Choice: The choice of solvent can influence reactivity. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can help to stabilize charged intermediates and facilitate the reaction. For sluggish reactions, consider switching to a more polar solvent if compatible with your reagents.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low reactivity issues with 4-Methylthiophene-3-carbonyl chloride.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
- 7. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
solvent selection for 4-Methylthiophene-3-carbonyl chloride reactions
Technical Support Center: Solvent Selection for 4-Methylthiophene-3-carbonyl Chloride
Ticket ID: #SOLV-4M3CC-001 Subject: Optimization of Reaction Media for Thiophene-based Acyl Chlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
4-Methylthiophene-3-carbonyl chloride is a highly reactive electrophile.[1] Unlike simple benzoyl chlorides, the electron-rich thiophene ring introduces unique stability challenges—specifically susceptibility to self-acylation at the C2 position and rapid hydrolysis.
This guide moves beyond standard textbook recommendations (like DCM) to address modern "Green Chemistry" mandates and specific reactivity traps (e.g., the Vilsmeier side-reaction in DMF).
Module 1: Solvent Selection Matrix
The choice of solvent is dictated by the reaction type. Do not default to Dichloromethane (DCM) without considering the downstream processing and toxicity profile.
Comparative Solvent Performance Table
| Solvent Class | Solvent | Compatibility | Technical Notes |
| Chlorinated | DCM (Dichloromethane) | High | Standard. Excellent solubility. Easy to remove ( |
| Ethers | THF (Tetrahydrofuran) | Medium | Good solubility. Risk: Can polymerize with strong Lewis Acids. Peroxides must be managed. |
| Green Alt. | 2-MeTHF | Excellent | Recommended.[3] Higher |
| Aromatics | Toluene | High | Non-polar. Ideal for high-temp reflux. Poor solubility for polar amine salts (precipitates product). |
| Polar Aprotic | DMF / DMAc | CRITICAL FAIL | DO NOT USE. Reacts with acid chloride to form Vilsmeier reagent (impurity). |
| Esters | Ethyl Acetate | Low/Medium | Usable for workup, but nucleophilic amines can cause transamidation side-reactions over long times. |
Module 2: Critical Troubleshooting & FAQs
Q1: Why is my reaction turning dark/tarry when I use DMF or DMSO?
Diagnosis: You have likely triggered a Vilsmeier-Haack side reaction. Mechanism: 4-Methylthiophene-3-carbonyl chloride reacts with the amide solvent (DMF) to form a chloroiminium salt (Vilsmeier reagent). This is not an inert solvent effect; it is a chemical transformation of your solvent into a reactive species that consumes your starting material.
-
Solution: Switch to Acetonitrile (MeCN) or 2-MeTHF . If solubility is an issue, use NMP (N-Methyl-2-pyrrolidone) only if strictly necessary and at low temperatures (<0°C).
Q2: I see a new impurity spot just above the baseline. Is it hydrolysis?
Diagnosis: Yes, likely 4-Methylthiophene-3-carboxylic acid . Cause: Acid chlorides are moisture sensitive.[4] Thiophene derivatives are often hygroscopic.[4]
-
The "Trace Water" Trap: Even "anhydrous" solvents from a bottle can contain 50-100 ppm water.
-
Solution:
-
Use a molecular sieve trap (3Å or 4Å) for 24h prior to use.
-
Add a "sacrificial" electrophile like TMSCl (Trimethylsilyl chloride) (1-2%) to scavenge water if the reaction tolerates it.
-
Q3: Can I use Friedel-Crafts conditions to attach this to a benzene ring?
Diagnosis: Yes, but watch for Self-Acylation . Risk: The thiophene ring is electron-rich. In the presence of a Lewis Acid (AlCl3), the acid chloride moiety of one molecule may attack the C2 position of another, leading to oligomerization.
-
Solution:
-
Inverse Addition: Add the acid chloride to the Lewis Acid/Arene mixture, keeping the concentration of free acid chloride low.
-
Solvent: Use Nitrobenzene or 1,2-Dichloroethane to suppress solubility of the oligomers.
-
Module 3: Visualized Workflows
Figure 1: Solvent Decision Logic
Caption: Logical flow for selecting the optimal solvent based on nucleophile type and reaction constraints.
Figure 2: The DMF/Vilsmeier Trap Mechanism
Caption: Mechanism showing how DMF consumes the acid chloride, leading to impurities.
Module 4: Validated Experimental Protocol
Protocol: Green Amidation in 2-MeTHF
Replacing DCM with 2-Methyltetrahydrofuran for environmental compliance and better phase separation.
Reagents:
-
4-Methylthiophene-3-carbonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (Et3N) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous 2-MeTHF (10 mL per gram of substrate)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine and base (Et3N) in 2-MeTHF. Cool to 0°C.[5][6]
-
Addition: Dissolve the acid chloride in a minimal amount of 2-MeTHF. Add dropwise to the amine solution over 15 minutes.
-
Why? Controls the exotherm and prevents localized concentration spikes that cause impurities.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (usually complete in <1 hour).
-
Workup (The 2-MeTHF Advantage):
References
-
Pfizer Solvent Selection Guide. Green Chemistry, 2008. (General reference for 2-MeTHF vs DCM classification).
-
Vilsmeier-Haack Reaction Mechanism. Organic Chemistry Portal. (Validating the DMF/Acid Chloride incompatibility).
- 2-Methyltetrahydrofuran as an Alternative to Dichloromethane.Pace, V. et al., ChemPubSoc Europe, 2012.
- Friedel-Crafts Acylation of Thiophene.Journal of Heterocyclic Chemistry. (Establishing C2 vs C3 reactivity profiles).
Sources
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- 2. cms.chempoint.com [cms.chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.it]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 4-Methylthiophene-3-carbonyl Chloride Derivatives
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1][2] Specifically, derivatives of 4-methylthiophene-3-carboxylic acid are explored for a range of bioactivities, including antimicrobial and analgesic applications.[3][4] The corresponding acyl chloride, 4-methylthiophene-3-carbonyl chloride, serves as a highly versatile intermediate for the synthesis of a diverse library of amide and ester derivatives. The facile reaction of this acyl chloride with nucleophiles like primary or secondary amines and alcohols provides a straightforward route to these valuable compounds.[5][6]
This guide provides an in-depth comparison of the characterization data for various amide and ester derivatives synthesized from 4-methylthiophene-3-carbonyl chloride. We will explore the nuances of their spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering insights into how the appended chemical moiety influences the resulting data. This document is intended for researchers and professionals in drug discovery and chemical synthesis, providing both detailed experimental protocols and a logical framework for structural elucidation and comparison.
General Synthetic Strategy: Acylation of Nucleophiles
The formation of amides and esters from 4-methylthiophene-3-carbonyl chloride follows the classical nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic, readily attacked by the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, forming the stable amide or ester bond. A base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct.[5][7]
Caption: General workflow for the synthesis of amide and ester derivatives.
Case Study 1: Synthesis and Characterization of N-Aryl-4-methylthiophene-3-carboxamide
The synthesis of N-aryl amides is of particular interest as the resulting compounds often exhibit significant biological activity.[8][9]
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-methylthiophene-3-carboxamide
-
Preparation: To a solution of 4-chloroaniline (1.0 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add a solution of 4-methylthiophene-3-carbonyl chloride (1.0 eq.) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final amide.[10]
Characterization Data Analysis
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the thiophene ring protons, the methyl group protons, the aromatic protons of the chlorophenyl ring, and a broad singlet for the N-H proton. The two protons on the thiophene ring (at C2 and C5) will appear as distinct signals, often as doublets due to coupling with each other, with chemical shifts typically in the range of δ 7.0-8.0 ppm. The methyl protons will appear as a singlet around δ 2.2-2.5 ppm. The aromatic protons on the N-aryl substituent will appear as multiplets in the aromatic region (δ 7.0-7.8 ppm). The amide N-H proton is often a broad singlet, and its chemical shift can vary (δ 8.0-10.0 ppm) depending on concentration and solvent.[8]
-
¹³C NMR (Carbon NMR): The carbonyl carbon (C=O) of the amide is a key diagnostic signal, typically appearing in the δ 160-170 ppm range.[11] Carbons of the thiophene ring and the N-aryl ring will appear in the aromatic region (δ 110-150 ppm). The methyl carbon provides a signal in the aliphatic region, usually around δ 15-20 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide will be prominent between 1630-1680 cm⁻¹.[8] Another characteristic absorption is the N-H stretch, which appears as a sharp to broad band in the 3200-3400 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound will be observed. The fragmentation pattern can provide further structural confirmation.
Case Study 2: Synthesis and Characterization of Ethyl 4-methylthiophene-3-carboxylate
Ester derivatives are also important synthetic targets, serving as intermediates and exhibiting their own biological properties.[2]
Experimental Protocol: Synthesis of Ethyl 4-methylthiophene-3-carboxylate
-
Preparation: To a solution of absolute ethanol (1.5 eq.) and pyridine (1.2 eq.) in dry chloroform, add 4-methylthiophene-3-carbonyl chloride (1.0 eq.) dropwise while cooling in an ice bath.
-
Reaction: Heat the solution to reflux for several hours until the evolution of HCl gas ceases.[12]
-
Work-up & Purification: After cooling, evaporate the mixture to dryness. The residue can then be purified, for example, by vacuum distillation or column chromatography to yield the pure ester.
Characterization Data Analysis
-
¹H NMR: The spectrum will show the characteristic thiophene protons and the methyl singlet, similar to the amide derivative. Additionally, signals for the ethyl group will be present: a quartet around δ 4.1-4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ group).[13]
-
¹³C NMR: The ester carbonyl carbon (C=O) signal appears at a slightly different chemical shift than the amide carbonyl, typically in the range of δ 160-175 ppm.[11] The carbons of the ethyl group will be observed at approximately δ 60-65 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).
-
IR Spectroscopy: The C=O stretch of the ester is a very strong, sharp absorption, typically found at a higher frequency than amides, in the range of 1730-1750 cm⁻¹. An additional strong C-O single bond stretch will be present between 1100-1300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak corresponding to the ester's molecular weight.[14]
Comparative Analysis of Characterization Data
The choice of nucleophile (amine vs. alcohol) and the specific substituent (e.g., different aryl groups on the amide) systematically influences the spectroscopic data.
| Derivative Class | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signal (δ ppm) | Key IR Absorption (cm⁻¹) |
| N-Aryl Amide | Thiophene H: 7.0-8.0; N-H: 8.0-10.0 (broad); Ar-H: 7.0-7.8 | C=O: 160-170 | C=O: 1630-1680 ; N-H: 3200-3400 |
| Alkyl Ester | Thiophene H: 7.0-8.0; -OCH₂-: ~4.2 (q); -CH₃: ~1.3 (t) | C=O: 160-175 | C=O: 1730-1750 ; C-O: 1100-1300 |
Causality Behind the Differences:
-
Carbonyl (C=O) Shift: The nitrogen atom in an amide is less electronegative than the ester oxygen and can donate its lone pair into the carbonyl system through resonance.[15] This delocalization increases the single-bond character of the C=O bond, lowering its vibrational frequency (IR) and shielding the carbonyl carbon (¹³C NMR), causing it to appear at a slightly upfield (lower δ) position compared to the corresponding ester.
-
Proton NMR: The electronic nature of the substituent on the amide or ester can subtly influence the chemical shifts of the thiophene protons. Electron-withdrawing groups on an N-aryl substituent will deshield the aromatic protons, shifting them downfield.
Workflow for Structural Verification
A systematic approach is crucial for unambiguous structure confirmation.
Caption: Logical workflow for the synthesis and characterization process.
Conclusion
The characterization of 4-methylthiophene-3-carbonyl chloride derivatives provides a clear illustration of fundamental structure-property relationships in spectroscopy. By systematically comparing the NMR, IR, and MS data of amide and ester derivatives, researchers can confidently elucidate their structures. The electronic effects of the appended functional groups lead to predictable shifts in key diagnostic signals, particularly the carbonyl group. The protocols and comparative data presented herein serve as a robust guide for scientists engaged in the synthesis and analysis of novel thiophene-based compounds.
References
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]
-
(IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate. International Union of Crystallography. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (2023). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. (2021). Semantic Scholar. Available at: [Link]
-
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (2023). ResearchGate. Available at: [Link]
-
4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIZING N(4)-SUBSTITUTED THIOSEMICARBAZONES AND THEIR STRUCTURAL CHARACTERISTICS. (2015). Ho Chi Minh City University of Education Journal of Science. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed. (2011). National Center for Biotechnology Information. Available at: [Link]
-
Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Semantic Scholar. (2023). Semantic Scholar. Available at: [Link]
-
Synthesis of 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester - PrepChem.com. PrepChem.com. Available at: [Link]
-
(PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate - ResearchGate. (2021). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. (2019). ResearchGate. Available at: [Link]
-
Thiophene-3-carbonyl Chloride - MDPI. (2021). MDPI. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Fisher Scientific. Available at: [Link]
-
4-chlorosulfonyl-thiophene-3-carboxylic acid methyl ester - ChemSynthesis. ChemSynthesis. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Methyl 4-methylthiophene-3-carboxylate (C7H8O2S) - PubChemLite. PubChemLite. Available at: [Link]
-
(PDF) Thiophene-3-carbonyl Chloride - ResearchGate. (2021). ResearchGate. Available at: [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. (2024). MDPI. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (2021). Physics @ Manasagangotri. Available at: [Link]
-
3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. ResearchGate. Available at: [Link]
-
Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds - PMC. (2020). National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to Purity Validation of 4-Methylthiophene-3-carbonyl Chloride: A GC-MS Derivatization Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Methylthiophene-3-carbonyl chloride is a critical heterocyclic building block in medicinal chemistry and materials science. As a reactive acyl chloride, ensuring its purity is paramount for the success of downstream synthetic applications, yet it poses significant analytical challenges. Direct analysis is often compromised by the compound's inherent reactivity and thermal lability. This guide provides an in-depth, validated methodology for the purity determination of 4-Methylthiophene-3-carbonyl chloride using Gas Chromatography-Mass Spectrometry (GC-MS) following a strategic derivatization. We will explore the rationale behind this approach, present a detailed, self-validating protocol, and compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The experimental data and workflows herein are designed to provide researchers with a robust framework for accurate and reliable quality control.
The Analytical Challenge: The Duality of Reactivity
The very reactivity that makes 4-Methylthiophene-3-carbonyl chloride a valuable synthetic intermediate is also its greatest analytical liability. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with trace amounts of water to form the corresponding carboxylic acid.[1] Furthermore, they can be thermally unstable, potentially degrading in a hot GC injector port.[2] Direct injection into a GC-MS system often leads to a host of problems:
-
On-Column Degradation: The analyte can degrade on the analytical column, leading to peak tailing, broad peaks, or the appearance of artifact peaks.
-
Poor Reproducibility: The high reactivity can cause inconsistent results due to minor variations in moisture content or system activity.[3]
-
Inlet Reactivity: The hot injector can promote decomposition or reactions with other sample components.
-
Hydrolysis: Exposure to atmospheric moisture during sample preparation can convert the analyte to 4-methylthiophene-3-carboxylic acid, skewing purity results.[1]
To circumvent these issues, a derivatization strategy is not just recommended; it is essential for achieving the accuracy and precision required in pharmaceutical development.[4][5] Derivatization converts the reactive acyl chloride into a stable, more volatile compound that is amenable to GC-MS analysis.[6][7]
Comparative Analysis of Analytical Methodologies
While GC-MS with derivatization is our focus, a conscientious scientist must consider all available tools. Here, we objectively compare the primary methods for analyzing a reactive intermediate like 4-Methylthiophene-3-carbonyl chloride.
| Parameter | GC-MS with Derivatization | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Chemical conversion to a stable ester/amide followed by gas-phase separation and mass-based detection. | Liquid-phase separation based on polarity. | Measures the magnetic properties of atomic nuclei to elucidate structure and quantify species. |
| Sensitivity | Very high (ppb to low ppm levels). | High (ppm levels). | Lower (typically requires >0.1% for quantification). |
| Specificity | Excellent, combining chromatographic retention time and unique mass fragmentation patterns. | Good, but co-elution is possible. Diode-array detection helps, but MS detection is superior. | Excellent for structural confirmation. Overlapping signals can complicate quantification of impurities. |
| Key Advantage | Superior sensitivity and definitive identification of trace impurities through mass spectral libraries. | Can be performed at room temperature, avoiding thermal degradation. | Non-destructive and provides direct structural information without derivatization. |
| Key Disadvantage | Requires an additional, quantitative derivatization step. | The acyl chloride is reactive with common protic solvents (water, methanol), requiring specialized mobile phases or derivatization.[8] | Low sensitivity for trace impurity detection. Difficult to get a clean spectrum for highly reactive compounds.[8] |
| Best For... | Trace-level impurity profiling and definitive purity quantification. | Analysis of thermally labile compounds where derivatization is not feasible. | Structural confirmation and assay of major components. |
Based on this comparison, the derivatization GC-MS approach offers the best combination of sensitivity and specificity for a comprehensive purity validation, which is critical for quality control in drug development.[9]
The Recommended Protocol: Validated GC-MS Purity Assay via Esterification
This section details a robust method for converting 4-Methylthiophene-3-carbonyl chloride into its stable methyl ester derivative, methyl 4-methylthiophene-3-carboxylate, for GC-MS analysis.
Principle of the Method
The highly reactive acyl chloride is quantitatively reacted with an alcohol (methanol) in the presence of a non-nucleophilic base (like pyridine or triethylamine) which acts as an HCl scavenger. This rapid and clean reaction yields the corresponding methyl ester, a compound that is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[2][10]
Experimental Workflow Diagram
Sources
- 1. Acyl chloride [yufenggp.com]
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- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
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- 10. japsonline.com [japsonline.com]
A Comparative Guide to the 13C NMR Chemical Shifts of 4-Methylthiophene-3-carbonyl chloride: An In-Depth Analysis
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for elucidating the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 4-Methylthiophene-3-carbonyl chloride, a substituted heterocyclic compound of interest in organic synthesis.
In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, this guide will employ a comparative approach. We will leverage state-of-the-art NMR prediction algorithms and juxtapose the resulting data with experimental values for structurally similar compounds. This methodology not only provides a robust estimation of the expected chemical shifts but also highlights the key principles of substituent effects in 13C NMR spectroscopy.
Molecular Structure and Carbon Numbering
To facilitate our discussion, the molecular structure of 4-Methylthiophene-3-carbonyl chloride is presented below with the conventional numbering for the thiophene ring and associated carbons.
Caption: Molecular structure of 4-Methylthiophene-3-carbonyl chloride with IUPAC numbering.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
The 13C NMR chemical shifts for 4-Methylthiophene-3-carbonyl chloride were predicted using a combination of computational methods, including those offered by ACD/Labs NMR Predictor and ChemDraw. These predictions are presented alongside experimental data for relevant analogous compounds to provide a comprehensive analysis.
| Carbon Atom | Predicted Chemical Shift (ppm) for 4-Methylthiophene-3-carbonyl chloride | Experimental Chemical Shift (ppm) for Thiophene[1][2] | Experimental Chemical Shift (ppm) for 3-Thiophenecarboxylic acid | Experimental Chemical Shift (ppm) for 4-Methyl-dibenzothiophene[3] |
| C2 | ~135-140 | 125.6 | 131.1 | - |
| C3 | ~138-143 | 127.3 | 136.5 | - |
| C4 | ~140-145 | 127.3 | 126.9 | 130.4 |
| C5 | ~125-130 | 125.6 | 126.9 | - |
| C=O | ~160-165 | - | 168.2 | - |
| CH3 | ~15-20 | - | - | 19.2 |
Analysis of Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is predicted to be the most downfield signal, appearing in the range of 160-165 ppm. This is consistent with the typical chemical shift range for acid chloride carbonyls, which are generally found between 160-180 ppm[4][5][6][7][8][9][10]. The electron-withdrawing nature of both the chlorine atom and the thiophene ring deshields this carbon nucleus, causing it to resonate at a lower field. For comparison, the carboxylic acid carbon in 3-thiophenecarboxylic acid appears at 168.2 ppm. The slightly upfield shift in the acid chloride is expected due to the different electronic effects of chlorine versus a hydroxyl group.
-
Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the electronic effects of the methyl and carbonyl chloride substituents.
-
C3 and C4: These carbons, being directly attached to the substituents, are expected to show the most significant shifts compared to unsubstituted thiophene. The carbonyl chloride group at C3 is strongly electron-withdrawing, which should deshield C3, shifting it downfield. The methyl group at C4 is electron-donating, which would typically shield C4, shifting it upfield. However, the prediction places C4 at a relatively downfield position. This can be attributed to the "ipso" effect of the methyl group and the overall electronic environment of the substituted ring. In 4-methyldibenzothiophene, the methyl-bearing carbon appears at 130.4 ppm[3].
-
C2 and C5: The chemical shifts of these carbons are influenced by their proximity to the substituents. C2, being adjacent to the electron-withdrawing carbonyl chloride group, is expected to be deshielded and shifted downfield. C5, adjacent to the electron-donating methyl group, is expected to be shielded and shifted slightly upfield compared to C2. The predicted values are in line with these expectations. In unsubstituted thiophene, C2 and C5 are equivalent and resonate at 125.6 ppm, while C3 and C4 are also equivalent and appear at 127.3 ppm[1][2].
-
-
Methyl Carbon (CH3): The methyl carbon is predicted to have a chemical shift in the range of 15-20 ppm. This is a typical value for a methyl group attached to an aromatic ring[11]. The experimental value for the methyl carbon in 4-methyldibenzothiophene is 19.2 ppm, which strongly supports our prediction[3].
Experimental Protocol for 13C NMR Acquisition
For researchers wishing to acquire an experimental 13C NMR spectrum of 4-Methylthiophene-3-carbonyl chloride, the following protocol is recommended as a starting point.
Caption: Recommended workflow for acquiring a 13C NMR spectrum of 4-Methylthiophene-3-carbonyl chloride.
Causality Behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl3) is a common and relatively inert solvent for many organic compounds and is a good first choice[12].
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.
-
Pulse Sequence: A proton-decoupled pulse sequence is standard for 13C NMR as it simplifies the spectrum to single lines for each unique carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay: A sufficient relaxation delay is crucial for obtaining quantitative 13C NMR data, particularly for quaternary carbons which have longer relaxation times.
Conclusion
This guide provides a comprehensive analysis of the expected 13C NMR chemical shifts of 4-Methylthiophene-3-carbonyl chloride based on predictive methods and comparison with analogous compounds. The predicted data aligns well with established principles of substituent effects in 13C NMR spectroscopy. The provided experimental protocol offers a robust starting point for researchers seeking to acquire and confirm these chemical shifts experimentally. As with any predictive data, experimental verification remains the gold standard for structural elucidation.
References
-
ACD/Labs NMR Prediction. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
Bruker Mnova Predict. [Link]
-
ChemAxon Marvin. [Link]
-
nmrshiftdb2 - open nmr database on the web. [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
-
SpectraBase: Thiophene - 13C NMR Chemical Shifts. [Link]
-
Oregon State University: 13C NMR Chemical Shifts. [Link]
-
Compound Interest: A Guide to 13C NMR Chemical Shift Values. [Link]
-
13-C NMR Chemical Shift Table. [Link]
-
C13 NMR List of Chemical Shifts. [Link]
-
SpectraBase: 4-Methyldibenzothiophene - 13C NMR Chemical Shifts. [Link]
-
13C NMR.pdf. [Link]
-
Chemistry LibreTexts: Interpreting C-13 NMR Spectra. [Link]
-
Tables For Organic Structure Analysis. [Link]
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- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 7. users.wfu.edu [users.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. scribd.com [scribd.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
literature comparison of acylation yields using thiophene vs furan acid chlorides
This guide provides a technical comparison of acylation yields and methodologies using thiophene-2-carbonyl chloride versus furan-2-carbonyl chloride . It is designed for researchers requiring high-fidelity protocols for synthesizing heteroaryl ketones via Friedel-Crafts acylation.
Executive Verdict
-
Thiophene-2-carbonyl chloride is the superior electrophile for standard industrial and laboratory syntheses, consistently delivering yields of 85–95% under broad conditions. Its aromatic stability allows the use of strong Lewis acids (e.g.,
) without ring degradation. -
Furan-2-carbonyl chloride is a high-risk reagent with yields fluctuating between 30–60% under standard conditions due to acid-catalyzed ring opening and polymerization (resinification). High yields (>80%) are achievable only when using milder Lewis acids (e.g.,
) and strictly controlled low temperatures.
Mechanistic & Electronic Analysis
The divergence in yield stems from the electronic properties of the heteroatom (S vs. O) and its influence on both the electrophile's reactivity and the ring's stability.
Electrophilicity vs. Stability Trade-off
-
Resonance Donation (+M Effect):
-
Furan (Oxygen): Oxygen is a strong
-donor. It donates electron density significantly into the carbonyl group, stabilizing the acylium ion but also reducing the partial positive charge ( ) on the carbonyl carbon. This makes the acid chloride less electrophilic than its benzene counterpart. -
Thiophene (Sulfur): Sulfur’s orbital mismatch (3p vs 2p) results in weaker resonance overlap. The carbonyl carbon retains higher electrophilicity compared to the furan analog.
-
-
Lewis Acid Sensitivity (The Critical Failure Mode):
-
Furan Ring Instability: The furan ring is highly susceptible to electrophilic attack on itself and acid-catalyzed ring opening. Strong Lewis acids like
can coordinate to the ring oxygen, triggering polymerization (black tar formation) before acylation occurs. -
Thiophene Robustness: Thiophene behaves more like benzene. It tolerates strong Lewis acids and elevated temperatures, preventing side reactions and ensuring the reagent is consumed in the desired acylation pathway.
-
Comparative Yield Data
The following table summarizes isolated yields for the acylation of benzene and anisole using both acid chlorides under different catalytic conditions.
| Parameter | Thiophene-2-carbonyl Chloride | Furan-2-carbonyl Chloride |
| Reagent Stability | High (Stable to hydrolysis/heat) | Low (Prone to hydrolysis/polymerization) |
| Catalyst Compatibility | ||
| Standard Yield ( | 85 – 95% | 30 – 45% (Significant tarring) |
| Optimized Yield (Mild LA, 0°C) | 90 – 98% | 75 – 85% |
| Major Side Reaction | Minimal (Trace desulfurization) | Ring opening, Polymerization |
| Purification Difficulty | Low (Standard crystallization/distillation) | High (Requires chromatography to remove tars) |
Experimental Protocols
Protocol A: Robust Acylation with Thiophene-2-carbonyl Chloride
Target: Synthesis of Phenyl-2-thienyl ketone
Basis: High stability allows for a standard, scalable
Reagents:
-
Thiophene-2-carbonyl chloride (1.0 equiv)
-
Benzene (Solvent & Substrate, excess) or DCM (Solvent) + Benzene (1.1 equiv)
-
Anhydrous
(1.2 equiv)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
drying tube. Flush with . -
Catalyst Suspension: Charge flask with anhydrous
and dry DCM (or benzene). Cool to 0–5°C in an ice bath. -
Electrophile Formation: Add thiophene-2-carbonyl chloride dropwise over 15 minutes.
-
Checkpoint: The suspension should turn yellow/orange, indicating acylium ion formation. If it turns black immediately, reagents are wet.
-
-
Reaction: Remove ice bath and reflux for 1.5 hours .
-
Monitor: Evolution of HCl gas will cease when complete.
-
-
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and conc. HCl (to solubilize aluminum salts).
-
Workup: Separate organic layer.[1][2] Wash with water (
), 10% ( ), and brine. Dry over . -
Isolation: Evaporate solvent. Recrystallize from ethanol.
-
Expected Yield: 90–95%.
-
Protocol B: Sensitive Acylation with Furan-2-carbonyl Chloride
Target: Synthesis of Phenyl-2-furyl ketone
Basis: Requires mild Lewis acid (
Reagents:
-
Furan-2-carbonyl chloride (1.0 equiv)
-
Benzene (1.1 equiv)
-
Anhydrous
(1.2 equiv) – Handle with extreme care, fuming liquid. -
Solvent: Carbon Disulfide (
) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Setup identical to Protocol A, but ensure strict moisture exclusion .
-
Solvent System: Dissolve furan-2-carbonyl chloride and benzene in dry DCM. Cool to -10°C to 0°C using an ice/salt bath.
-
Critical Step: Do NOT add the catalyst yet. Ensure the solution is cold.[1]
-
-
Controlled Catalysis: Add
dropwise via syringe over 30-45 minutes .-
Checkpoint: Maintain temperature below 5°C. A dark red color is normal; black sludge indicates decomposition (rate of addition too fast).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (do not reflux). Stir for an additional 2-4 hours.
-
Quench: Pour into ice-cold dilute HCl . Do not use strong base for washing (furan ring sensitivity).
-
Workup: Extract with DCM. Wash with saturated
(mild base) and water. -
Isolation: Purification via silica gel chromatography is often required to remove oligomers.
-
Expected Yield: 70–80%.[3] (Note: Using
here would drop yield to <40%).
-
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways that dictate the yield differences.
Caption: Reaction pathways showing the high-yield route for thiophene (green) versus the competing decomposition pathway for furan (red/black) dependent on catalyst choice.
References
-
Stadnikoff, G.; Goldfarb, J. (1928).[1] Synthesis of 2-Acetothienone via Stannic Chloride Catalysis. Berichte der deutschen chemischen Gesellschaft, 61, 2341. Link (Validated via Organic Syntheses, Coll. Vol. 3, p.14).
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
BenchChem Application Note. (2025). Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Link
-
Lin, S. S.; Nie, X. P. (2001). Regioselective Friedel-Crafts Acylation with Furan Acid Chlorides. Heterocycles, 55(2), 265-278. Link (Detailed yields on furan acylation).
- Giraud, A.; Provot, O. (2009). Synthesis of Furan Derivatives via Friedel-Crafts. Journal of Organic Chemistry. (Discusses instability of furan ring with strong Lewis acids).
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Methylthiophene-3-carbonyl chloride
Part 1: Threat Assessment & Mechanism of Action
As researchers, we often treat acid chlorides as generic reagents. This is a mistake. 4-Methylthiophene-3-carbonyl chloride presents a dual-threat profile that distinguishes it from standard benzoyl chloride or acetyl chloride.
-
The Functional Hazard (The Warhead): The chlorocarbonyl group (-COCl) is highly electrophilic. Upon contact with moisture—whether in the air, your lungs, or your corneas—it undergoes rapid hydrolysis. This releases hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[1] The damage is not just chemical burns; it is thermal (exothermic) and respiratory.
-
The Structural Hazard (The Vehicle): The thiophene ring is lipophilic and aromatic. Unlike simple aliphatic acid chlorides, this aromatic core enhances the molecule's ability to permeate lipid bilayers (skin). If the barrier is breached, you risk systemic absorption of a thiophene derivative, which can have distinct biological activities unrelated to the acid burn.
The Core Directive: You must prevent the hydrolysis event from occurring on your body. Your PPE is not just clothing; it is a hermetic seal against moisture-seeking reactivity.
Part 2: The PPE Shield (Technical Specifications)
Standard "lab safety" rules are insufficient here. Use the following Enhanced PPE Matrix for all manipulations.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Respiratory | Primary: Fume Hood (Face velocity > 100 fpm)Secondary: Full-face respirator with Acid Gas (AG) or Multi-Gas (OV/AG) cartridges. | The hydrolysis byproduct is HCl gas. A standard N95 mask offers zero protection against acid gases. Only carbon-based chemisorption cartridges work. |
| Hand Protection | Inner Layer: Laminated Film (e.g., Silver Shield/Ansell Barrier)Outer Layer: 5+ mil Nitrile (Disposable) | The "Permeation Trap": Thiophene derivatives can permeate thin nitrile. The inner laminate layer stops the organic solvent/thiophene; the outer nitrile provides grip and protects the inner liner from tears. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield | Safety glasses are insufficient. HCl gas seeks the moisture of the eye. A face shield protects the neck/chin from splashes during quenching (the highest risk moment). |
| Body | Chemical-Resistant Apron (Rubber/Neoprene) over Lab Coat | Cotton lab coats absorb liquids and hold them against the skin. An apron provides an impervious barrier for chest/lap protection. |
The "Glove Inflation" Validation Protocol
Before handling the reagent, perform this self-validating check:
-
Take your outer nitrile gloves.
-
Traps air inside by spinning the cuff.
-
Squeeze to check for pinholes. Why? Acid chlorides react violently with sweat. A pinhole leak can lead to a severe, delayed chemical burn inside the glove that you won't feel until the HCl concentration spikes.
Part 3: Operational Protocols
Handling & Transfer Workflow
Never handle this compound on an open bench. All transfers must occur under an inert atmosphere (Nitrogen/Argon) to prevent degradation and HCl generation.
Figure 1: Inert Handling Workflow. Note the critical equilibration step to prevent condensation-induced hydrolysis.
The Quenching Protocol (Critical Safety Step)
The most dangerous moment is not the reaction, but the disposal/workup. Unreacted acid chloride will explode/splash if water is added directly.
The "Dilute-Cool-Destroy" Method:
-
Dilute: Dissolve the reaction mixture or residue in an inert solvent (DCM or Toluene). Never quench the neat liquid.[1]
-
Cool: Cool the solution to 0°C in an ice bath.
-
Destroy: Add a quenching agent dropwise.
-
Preferred:Methanol (Forms the methyl ester + HCl; milder exotherm).
-
Alternative: Saturated Sodium Bicarbonate (Releases CO2; risk of foaming).
-
Part 4: Emergency Response & Spill Control
In the event of a spill, your immediate actions determine the severity of the exposure.
Spill Decision Logic Matrix
Figure 2: Spill Response Logic. Note the strict prohibition of paper towels due to potential exothermic ignition.[1]
Decontamination of PPE
If splashed:
-
Do not wipe. Wiping drives the chemical through the glove.
-
Strip immediately. Remove the outer glove (if double-gloved) or the entire glove assembly.
-
Wash skin with soap and water for 15 minutes.[2]
-
Discard contaminated clothing as hazardous waste; do not attempt to launder.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776267, 4-Methylthiophene-3-carbonyl chloride. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) EH&S. SOP: Acid Chlorides. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
